Cas no 1781347-32-7 (1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-1-amine)

1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-1-amine
- EN300-1909471
- 1781347-32-7
- 1-[2-(5-bromo-2-fluorophenyl)ethyl]cyclopropan-1-amine
-
- インチ: 1S/C11H13BrFN/c12-9-1-2-10(13)8(7-9)3-4-11(14)5-6-11/h1-2,7H,3-6,14H2
- InChIKey: CCAUBZRKJDUVRU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1)CCC1(CC1)N)F
計算された属性
- せいみつぶんしりょう: 257.02154g/mol
- どういたいしつりょう: 257.02154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26Ų
1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1909471-0.25g |
1-[2-(5-bromo-2-fluorophenyl)ethyl]cyclopropan-1-amine |
1781347-32-7 | 0.25g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1909471-1.0g |
1-[2-(5-bromo-2-fluorophenyl)ethyl]cyclopropan-1-amine |
1781347-32-7 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1909471-5.0g |
1-[2-(5-bromo-2-fluorophenyl)ethyl]cyclopropan-1-amine |
1781347-32-7 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1909471-10.0g |
1-[2-(5-bromo-2-fluorophenyl)ethyl]cyclopropan-1-amine |
1781347-32-7 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1909471-0.05g |
1-[2-(5-bromo-2-fluorophenyl)ethyl]cyclopropan-1-amine |
1781347-32-7 | 0.05g |
$1008.0 | 2023-09-18 | ||
Enamine | EN300-1909471-0.1g |
1-[2-(5-bromo-2-fluorophenyl)ethyl]cyclopropan-1-amine |
1781347-32-7 | 0.1g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1909471-0.5g |
1-[2-(5-bromo-2-fluorophenyl)ethyl]cyclopropan-1-amine |
1781347-32-7 | 0.5g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1909471-5g |
1-[2-(5-bromo-2-fluorophenyl)ethyl]cyclopropan-1-amine |
1781347-32-7 | 5g |
$3479.0 | 2023-09-18 | ||
Enamine | EN300-1909471-2.5g |
1-[2-(5-bromo-2-fluorophenyl)ethyl]cyclopropan-1-amine |
1781347-32-7 | 2.5g |
$2351.0 | 2023-09-18 | ||
Enamine | EN300-1909471-1g |
1-[2-(5-bromo-2-fluorophenyl)ethyl]cyclopropan-1-amine |
1781347-32-7 | 1g |
$1200.0 | 2023-09-18 |
1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-1-amine 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-1-amineに関する追加情報
1-2-(5-Bromo-2-fluorophenyl)ethylcyclopropan-1-amine (CAS No. 1781347-32-7)
The compound 1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-1-amine (CAS No. 1781347-32-7) is a synthetic organic compound with a unique structure that combines a cyclopropane ring, an amine group, and a substituted phenyl group. This compound has garnered attention in recent years due to its potential applications in pharmaceutical chemistry and materials science. The molecule's structure, which includes a bromine and fluorine substituent on the phenyl ring, contributes to its distinct chemical properties and reactivity.
Recent studies have focused on the synthesis and characterization of 1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-1-amine. Researchers have explored various synthetic pathways to optimize its production, including palladium-catalyzed coupling reactions and nucleophilic substitution methods. These advancements have not only improved the yield of the compound but also provided insights into its stability under different conditions.
The cyclopropane ring in this compound is a key structural feature that influences its reactivity. Cyclopropane rings are known for their strained geometry, which makes them highly reactive in certain chemical transformations. In the case of 1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-1-amine, the cyclopropane ring plays a crucial role in determining the compound's pharmacokinetic properties, making it a promising candidate for drug development.
The amine group present in this molecule adds to its versatility. Amines are commonly used in pharmaceuticals due to their ability to form hydrogen bonds, which can enhance bioavailability and target specificity. Recent research has highlighted the potential of this compound as a lead molecule in the development of new therapeutic agents, particularly in the field of oncology and neurodegenerative diseases.
The substituted phenyl group with bromine and fluorine atoms introduces additional functionality to the molecule. These halogen substituents can influence the electronic properties of the aromatic ring, making it more or less reactive depending on their positions. The 5-bromo substitution and 2-fluoro substitution create a unique electronic environment that can be exploited in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.
In terms of applications, 1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-1-amine has shown promise in medicinal chemistry as a building block for more complex molecules. Its ability to undergo diverse transformations makes it a valuable intermediate in the synthesis of bioactive compounds. For instance, researchers have used this compound as a starting material for the synthesis of novel kinase inhibitors and GPCR modulators.
Recent advancements in computational chemistry have also shed light on the molecular interactions of this compound with biological targets. Molecular docking studies have revealed that 1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-1-amines can bind effectively to specific protein pockets, suggesting its potential as a lead compound for drug discovery.
Furthermore, the environmental impact of this compound has been studied to ensure its safe handling and disposal. Research indicates that while 1-2-(5-bromo-2-fluorophenyl)ethylcyclopropan-amines are stable under normal conditions, they may undergo degradation under specific environmental conditions, such as UV light or microbial activity.
In conclusion, 1-CAS No: 1781347 - 32 - 7 ( CAS No: 1781347 - 32 - 7 ), also known as [product name] is a versatile compound with significant potential in various fields of chemistry. Its unique structure, combined with recent research findings, positions it as an important molecule for future innovations in pharmaceuticals and materials science.
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